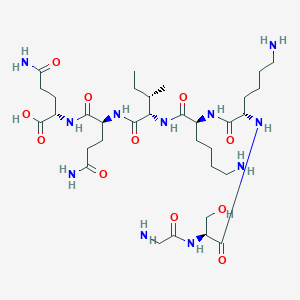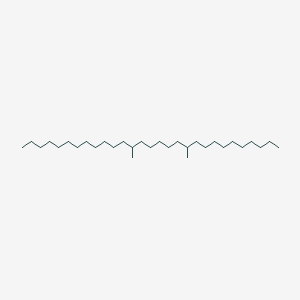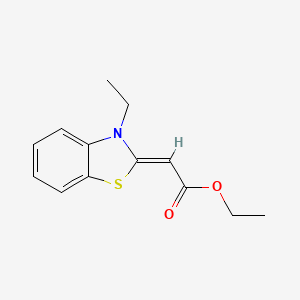![molecular formula C15H18N2O2 B12582001 4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol CAS No. 195441-50-0](/img/structure/B12582001.png)
4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol is a complex organic compound with a unique structure that includes an aminomethyl group, a benzyloxy group, and a methylpyridin-3-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol typically involves multiple steps. One common method starts with the preparation of the pyridine core, followed by the introduction of the aminomethyl and benzyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethylbenzyl alcohol: Shares the aminomethyl group but lacks the pyridine core.
4-Aminocoumarin derivatives: Similar in having an aminomethyl group but differ in the core structure.
Uniqueness
4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol is unique due to its specific combination of functional groups and the pyridine core, which confer distinct chemical and biological properties not found in similar compounds .
Properties
CAS No. |
195441-50-0 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-(aminomethyl)-2-methyl-5-(phenylmethoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C15H18N2O2/c1-11-15(18)14(7-16)13(8-17-11)10-19-9-12-5-3-2-4-6-12/h2-6,8,18H,7,9-10,16H2,1H3 |
InChI Key |
CUMOPPLRBOCZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester](/img/structure/B12581926.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)
![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
![Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester](/img/structure/B12581945.png)



![Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester](/img/structure/B12581989.png)
![Cyclopropa[4,5]cyclopenta[1,2-B]pyridine](/img/structure/B12581993.png)


![3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide](/img/structure/B12582017.png)
![N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12582022.png)
